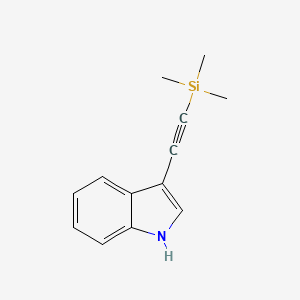

3-(Trimetilsililetilnil)-1H-indol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trimethylsilylethynyl)-1H-indole is an organic compound that features an indole core substituted with a trimethylsilylethynyl group at the 3-position. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Aplicaciones Científicas De Investigación

3-(Trimethylsilylethynyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a precursor for drug development, particularly in the synthesis of indole-based therapeutic agents.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mecanismo De Acción

Target of Action

It’s worth noting that trimethylsilyl (tms) groups are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .

Mode of Action

Ethynyltrimethylsilane, a related compound, has been reported to act as a substrate for nickel-catalyzed cross-coupling with benzonitriles . This suggests that 3-(Trimethylsilylethynyl)-1H-indole might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with trimethylsilyl groups are known to be involved in various chemical reactions, including derivatization of non-volatile compounds and acting as temporary protecting groups during chemical synthesis .

Pharmacokinetics

The trimethylsilyl group is known for its chemical inertness, which could potentially influence the compound’s bioavailability .

Result of Action

The presence of the trimethylsilyl group can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .

Action Environment

The trimethylsilyl group is known for its chemical inertness, suggesting that it may confer some level of environmental stability to the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilylethynyl)-1H-indole typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction scheme is as follows:

Starting Materials: 3-Iodo-1H-indole and trimethylsilylacetylene.

Catalysts: Palladium(0) and copper(I) iodide.

Solvent: Tetrahydrofuran or dimethylformamide.

Base: Triethylamine or diisopropylethylamine.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 60°C.

Industrial Production Methods

While specific industrial production methods for 3-(Trimethylsilylethynyl)-1H-indole are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trimethylsilylethynyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: Tetrabutylammonium fluoride (TBAF) or other fluoride sources to remove the trimethylsilyl group.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: 3-(Trimethylsilyl)ethyl-1H-indole or 3-ethyl-1H-indole.

Substitution: 3-Ethynyl-1H-indole or other substituted indoles.

Comparación Con Compuestos Similares

Similar Compounds

3-Ethynyl-1H-indole: Lacks the trimethylsilyl group, making it less stable and less lipophilic.

3-(Trimethylsilyl)ethyl-1H-indole: Contains a saturated ethyl group instead of an alkyne, affecting its reactivity and electronic properties.

1,3,6,8-Tetrakis(trimethylsilylethynyl)pyrene: A polycyclic aromatic compound with multiple trimethylsilylethynyl groups, used in materials science for its unique optical properties.

Uniqueness

3-(Trimethylsilylethynyl)-1H-indole is unique due to the presence of both the indole core and the trimethylsilylethynyl group. This combination imparts specific chemical and physical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3-(Trimethylsilylethynyl)-1H-indole is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

3-(Trimethylsilylethynyl)-1H-indole is characterized by the presence of a trimethylsilylethynyl group attached to an indole core. The indole structure is known for its role in various biological activities, including interactions with biological targets such as enzymes and receptors.

Biological Activity

The biological activity of 3-(Trimethylsilylethynyl)-1H-indole primarily stems from its ability to modulate enzyme activity and influence cellular pathways. Here are some key aspects:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in various diseases. For instance, it may interact with kinases and other proteins involved in cancer progression .

- Protein-Ligand Interactions : Research indicates that this compound can serve as a model for understanding protein-ligand interactions, crucial for drug design .

- Therapeutic Potential : Due to its structural properties, 3-(Trimethylsilylethynyl)-1H-indole is being investigated as a prodrug, where it can be metabolized into active pharmaceutical agents within the body .

The mechanisms through which 3-(Trimethylsilylethynyl)-1H-indole exerts its biological effects include:

- Covalent Bond Formation : The trimethylsilylethynyl group allows for covalent interactions with active site residues of enzymes, leading to inhibition and modulation of enzymatic activity .

- Selective Targeting : The compound's design enables selective binding to molecular targets, which is essential for minimizing off-target effects in therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of 3-(Trimethylsilylethynyl)-1H-indole:

- Cancer Research : In a study investigating dual inhibitors of c-MET kinase, 3-(Trimethylsilylethynyl)-1H-indole demonstrated significant inhibitory activity against both wild-type and mutant forms of the kinase. This suggests potential applications in targeted cancer therapies .

- Neuropharmacology : Another study explored the compound's effects on neurotransmitter systems, revealing that it could modulate receptor activity associated with mood regulation and cognitive functions .

Data Tables

The following table summarizes key findings related to the biological activity of 3-(Trimethylsilylethynyl)-1H-indole:

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYLFGLCCVYDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.